[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine
Overview
Description
[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis Applications
- A study described the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine, which is closely related to [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine. This synthesis approach can be used in medicinal chemistry for creating various derivatives with potential therapeutic applications (Froelich et al., 1996).
Bone Formation and Osteoporosis Treatment
- A compound structurally similar to this compound, known as WAY-262611, was found to increase the trabecular bone formation rate in ovariectomized rats, suggesting potential applications in treating bone disorders like osteoporosis (Pelletier et al., 2009).
Antidepressant Activity
- Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound related to this compound, were studied as serotonin 5-HT1A receptor-biased agonists. These compounds showed high antidepressant-like activity, indicating their potential application in treating depression (Sniecikowska et al., 2019).
Antiosteoclast Activity
- Research on a family of compounds related to this compound showed moderate to high antiosteoclast and osteoblast activity, suggesting potential applications in bone health and the treatment of bone-related diseases (Reddy et al., 2012).
Crystal Structure and Chemical Properties
- Several studies have been conducted on compounds similar to this compound to understand their crystal structure and chemical properties, which is important for applications in medicinal chemistry and material science (Girish et al., 2008; Benakaprasad et al., 2007; Prasad et al., 2008).
Anticonvulsant Activity
- Research on novel Schiff bases of 3-aminomethyl pyridine, structurally related to this compound, showed significant anticonvulsant activity, suggesting their potential use in the treatment of seizures (Pandey & Srivastava, 2011).
Mechanism of Action
Target of Action
The primary targets of [1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as cell division, gene expression, and metabolism .
Mode of Action
This interaction may alter the function of the proteins, potentially influencing various cellular processes .
Biochemical Pathways
Given its targets, it is likely that it influences pathways related to cell division and metabolism .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its targets, it is likely that the compound influences cellular processes such as cell division and metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(4-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-5-3-11(4-6-12)13(17)16-7-1-2-10(8-15)9-16/h3-6,10H,1-2,7-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSCFMAGBIFGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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